molecular formula C26H23BrN2O2 B12465246 6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide

6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide

Cat. No.: B12465246
M. Wt: 475.4 g/mol
InChI Key: BXWNQRHWUPFMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 6-position of the quinoline ring.

    Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with an amine.

    Substitution Reactions: Introduction of the 2-ethylphenyl and 3-methoxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the methyl group on the quinoline ring.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The bromine atom at the 6-position can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Organolithium reagents, Grignard reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C26H23BrN2O2

Molecular Weight

475.4 g/mol

IUPAC Name

6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide

InChI

InChI=1S/C26H23BrN2O2/c1-4-17-8-5-6-11-23(17)29-26(30)22-15-24(18-9-7-10-20(13-18)31-3)28-25-16(2)12-19(27)14-21(22)25/h5-15H,4H2,1-3H3,(H,29,30)

InChI Key

BXWNQRHWUPFMEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3C)Br)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.